molecular formula C22H17ClN2O4S B2651870 2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1286724-46-6

2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2651870
CAS No.: 1286724-46-6
M. Wt: 440.9
InChI Key: HPNGDKYNKUYNHG-UHFFFAOYSA-N
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Description

2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a combination of benzothiazole, piperidine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with piperidine derivatives to form the intermediate compound. This intermediate is subsequently coupled with chromenone derivatives under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its anti-inflammatory and antimicrobial effects. Molecular docking studies have shown that this compound can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-15-5-3-7-19-20(15)24-22(30-19)28-13-8-10-25(11-9-13)21(27)18-12-16(26)14-4-1-2-6-17(14)29-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGDKYNKUYNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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